4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
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Description
4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3NO and its molecular weight is 295.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride, is an aromatic ether . It is structurally similar to (S)-Fluoxetine , a selective serotonin reuptake inhibitor (SSRI). Therefore, it is plausible that this compound may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .
Mode of Action
This inhibition increases the amount of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Biochemical Pathways
The compound likely affects the serotonergic pathway, given its potential role as a serotonin reuptake inhibitor. By increasing the concentration of serotonin in the synaptic cleft, it can enhance the downstream effects of serotonin signaling. These effects can include mood elevation and alleviation of depressive symptoms .
Pharmacokinetics
(S)-Fluoxetine is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The compound’s potential action as a serotonin reuptake inhibitor would result in increased serotonin levels in the synaptic cleft. This increase can enhance serotonergic neurotransmission, potentially leading to mood elevation and alleviation of depressive symptoms . Additionally, some derivatives of this compound have shown significant analgesic activity .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12;/h1-3,8H,4-7,9,17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPNJVFFBNIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.